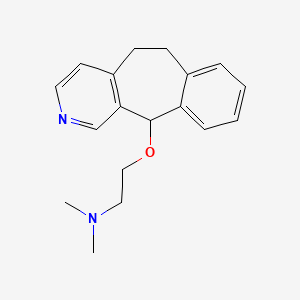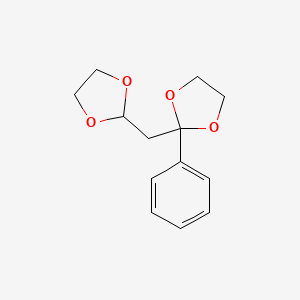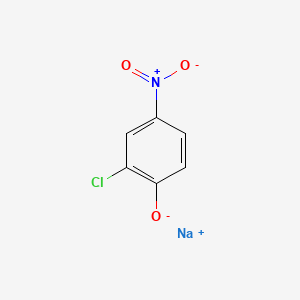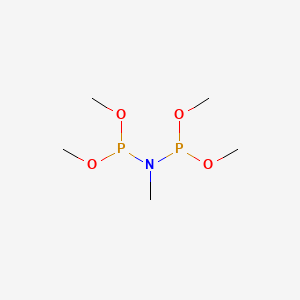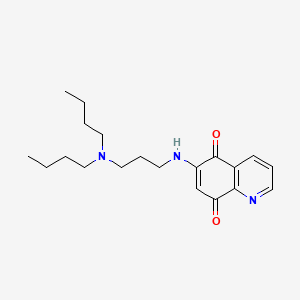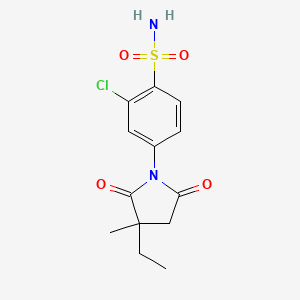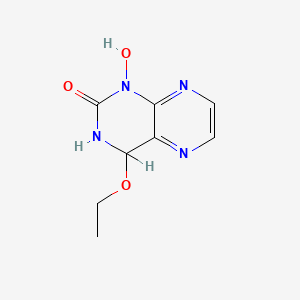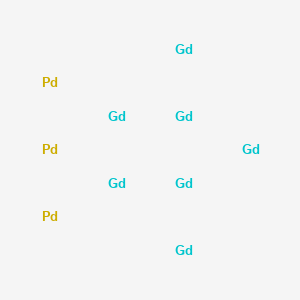
Gadolinium--palladium (7/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–palladium (7/3) is an intermetallic compound composed of gadolinium and palladium in a 7:3 atomic ratio. Gadolinium is a rare earth metal known for its magnetic properties, while palladium is a transition metal with excellent catalytic properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (7/3) typically involves high-temperature solid-state reactions. One common method is the direct combination of gadolinium and palladium metals in a stoichiometric ratio of 7:3. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to temperatures around 1000°C to 1200°C until a homogeneous alloy is formed .
Industrial Production Methods: Industrial production of gadolinium–palladium (7/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The alloy is then subjected to annealing processes to achieve the desired crystal structure and properties .
化学反应分析
Types of Reactions: Gadolinium–palladium (7/3) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gadolinium oxide and palladium oxide.
Reduction: Can be reduced by hydrogen to form metallic gadolinium and palladium.
Substitution: Reacts with halogens to form gadolinium halides and palladium halides
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Carried out using hydrogen gas at high temperatures.
Substitution: Involves halogen gases like chlorine or bromine at moderate temperatures.
Major Products Formed:
Oxidation: Gadolinium oxide (Gd₂O₃) and palladium oxide (PdO).
Reduction: Metallic gadolinium (Gd) and palladium (Pd).
Substitution: Gadolinium halides (GdX₃) and palladium halides (PdX₂), where X represents a halogen.
科学研究应用
Gadolinium–palladium (7/3) has a wide range of applications in scientific research:
作用机制
The mechanism of action of gadolinium–palladium (7/3) varies depending on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Medical Applications: The compound’s unique properties enable it to interact with biological molecules, potentially allowing for targeted delivery and controlled release of therapeutic agents.
相似化合物的比较
Gadolinium–nickel (7/3): Another gadolinium-based intermetallic compound with similar magnetic properties but different catalytic behavior.
Gadolinium–cobalt (7/3): Exhibits strong magnetic properties and is used in magnetic refrigeration.
Palladium–copper (7/3): Known for its catalytic properties in hydrogenation reactions.
Uniqueness of Gadolinium–palladium (7/3): Gadolinium–palladium (7/3) stands out due to its combination of magnetic and catalytic properties. The presence of gadolinium enhances its applicability in magnetic and imaging technologies, while palladium contributes to its effectiveness as a catalyst. This dual functionality makes it a versatile compound for various scientific and industrial applications .
属性
CAS 编号 |
39417-19-1 |
|---|---|
分子式 |
Gd7Pd3 |
分子量 |
1420 g/mol |
IUPAC 名称 |
gadolinium;palladium |
InChI |
InChI=1S/7Gd.3Pd |
InChI 键 |
SCPRNFZKMYWZPA-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
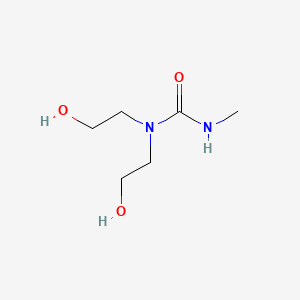
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
